molecular formula C15H15NO4S B1677543 Methyl 3-(4-methylbenzenesulfonamido)benzoate CAS No. 173436-66-3

Methyl 3-(4-methylbenzenesulfonamido)benzoate

Cat. No. B1677543
M. Wt: 305.4 g/mol
InChI Key: CVKBYFCJQSPBOI-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylbenzenesulfonamido)benzoate, also known as MSAB, is a compound with the molecular formula C15H15NO4S . It has a molecular weight of 305.4 g/mol .


Molecular Structure Analysis

The compound’s structure includes a benzene ring and a sulfonylamino group . The InChI string representation of the molecule is InChI=1S/C15H15NO4S/c1-11-6-8-14(9-7-11)21(18,19)16-13-5-3-4-12(10-13)15(17)20-2/h3-10,16H,1-2H3 .


Chemical Reactions Analysis

Methyl 3-(4-methylbenzenesulfonamido)benzoate is known to target β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.4 g/mol . It has a computed XLogP3 value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

Mixed-ligand Copper(II)-sulfonamide Complexes

Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of methyl 3-(4-methylbenzenesulfonamido)benzoate, has shown significant potential in DNA binding, cleavage, and anticancer activity. These complexes have been studied for their interaction with calf thymus DNA and exhibit varying degrees of antiproliferative activity against human tumor cells, such as colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes, primarily inducing cell death through apoptosis. This highlights the role of N-sulfonamide derivatives in influencing DNA interaction and antitumor efficacy (González-Álvarez et al., 2013).

Carbonylation Reactions

In the field of catalysis, palladium complexes immobilized on PAMAM dendrimers supported on silica have been used for the carbonylation of iodobenzene to form methyl benzoate. This process demonstrates high yields and the potential for catalyst recycling without significant loss of activity, illustrating an application in the synthesis of esters through carbonylation reactions. This method is applicable to a variety of iodoarenes, showing the flexibility of the approach in synthesizing esters (Antebi et al., 2002).

Antibacterial and Lipoxygenase Inhibition Studies

Sulfonamides bearing a 1,4-benzodioxin ring, which are structurally related to methyl 3-(4-methylbenzenesulfonamido)benzoate, have been synthesized and shown to possess significant antibacterial potential. These compounds exhibit inhibitory activity against various bacterial strains and have been evaluated for their potential as therapeutic agents for inflammatory ailments. The research indicates the possibility of developing new drug candidates for the treatment of inflammatory diseases based on the synthesized sulfonamides (Abbasi et al., 2017).

properties

IUPAC Name

methyl 3-[(4-methylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-6-8-14(9-7-11)21(18,19)16-13-5-3-4-12(10-13)15(17)20-2/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKBYFCJQSPBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-methylbenzenesulfonamido)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TP Raposo, A Alfahed, AS Nateri… - International Journal of …, 2020 - Wiley Online Library
Apc Min/+ mice are regarded as a standard animal model of colorectal cancer (CRC). Tensin4 (TNS4 or Cten) is a putative oncogene conferring features of stemness and promoting …
Number of citations: 2 onlinelibrary.wiley.com

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